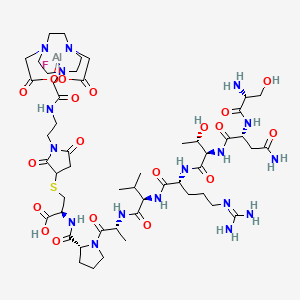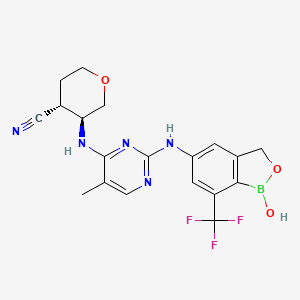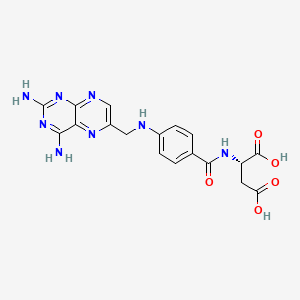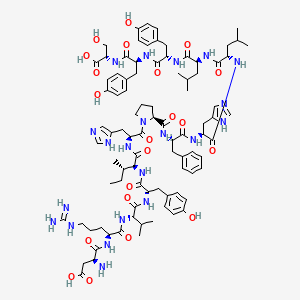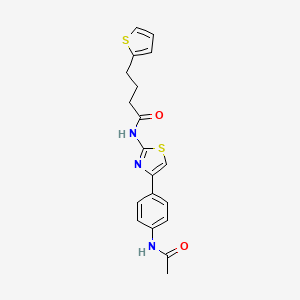
SARS-CoV-2 Mpro-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 Mpro-IN-13 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease plays a crucial role in the replication of the virus by processing the polyproteins that are translated from the viral RNA. Inhibiting this protease can effectively block the replication of the virus, making this compound a promising candidate for antiviral therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-13 involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2 Mpro-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or chloroform, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
SARS-CoV-2 Mpro-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in studies to understand the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: Investigated as a potential antiviral drug for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for viral diseases
Mécanisme D'action
SARS-CoV-2 Mpro-IN-13 exerts its effects by binding to the active site of the SARS-CoV-2 main protease, thereby inhibiting its activity. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) of the protease, preventing the cleavage of viral polyproteins and ultimately blocking viral replication. This mechanism involves a two-step process: initial binding followed by covalent bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
Boceprevir: An inhibitor of the hepatitis C virus protease, structurally similar to SARS-CoV-2 Mpro inhibitors.
Telaprevir: Another hepatitis C virus protease inhibitor with structural similarities to SARS-CoV-2 Mpro inhibitors
Uniqueness
SARS-CoV-2 Mpro-IN-13 is unique due to its high specificity for the SARS-CoV-2 main protease and its ability to form a stable covalent bond with the catalytic cysteine residue. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for COVID-19 .
Propriétés
Formule moléculaire |
C29H41F2N5O6S |
|---|---|
Poids moléculaire |
625.7 g/mol |
Nom IUPAC |
N-[(1R)-1-cyclohexyl-2-[[(2R)-3-methoxy-1-oxo-1-[[1-[2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetyl]cyclobutyl]amino]propan-2-yl]amino]-2-oxoethyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O6S/c1-42-17-20(25(39)36-28(10-5-11-28)23(37)27(41)33-16-21-32-14-15-43-21)34-26(40)22(18-6-3-2-4-7-18)35-24(38)19-8-12-29(30,31)13-9-19/h14-15,18-20,22H,2-13,16-17H2,1H3,(H,33,41)(H,34,40)(H,35,38)(H,36,39)/t20-,22-/m1/s1 |
Clé InChI |
BZSWJILMIIBLRZ-IFMALSPDSA-N |
SMILES isomérique |
COC[C@H](C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)[C@@H](C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |
SMILES canonique |
COCC(C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C(C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


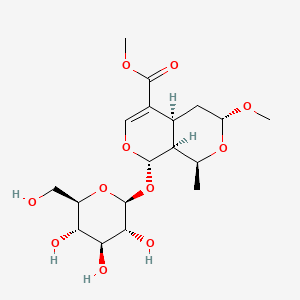
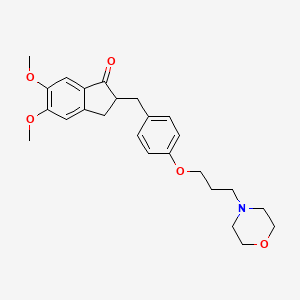
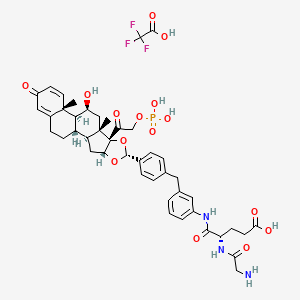
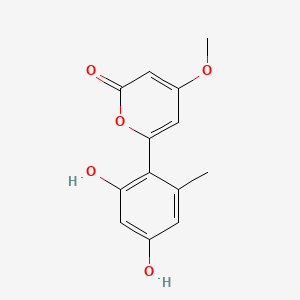
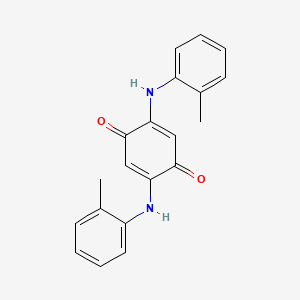

![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
